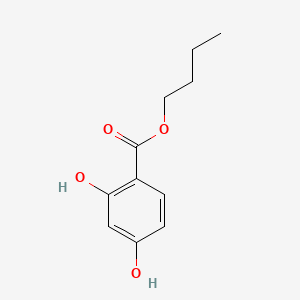

Butyl 2,4-dihydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37622-42-7 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

butyl 2,4-dihydroxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7,12-13H,2-3,6H2,1H3 |

InChI Key |

XIWYSPAVZJDUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 2,4 Dihydroxybenzoate

Esterification of 2,4-Dihydroxybenzoic Acid with Butanol

The most direct and conventional method for synthesizing Butyl 2,4-dihydroxybenzoate (B8728270) is the Fischer esterification of 2,4-dihydroxybenzoic acid with butanol. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comiajpr.com

Acid-Catalyzed Esterification Approaches

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (butanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Finally, deprotonation of the ester regenerates the acid catalyst and provides the final product. masterorganicchemistry.com

While this method is fundamental, studies on similar compounds indicate that the esterification of 2,4-dihydroxybenzoic acid can be challenging. For instance, the synthesis of methyl 2,4-dihydroxybenzoate using sulfuric acid required a reaction time of 12 hours and resulted in yields not exceeding 35% after recrystallization. semanticscholar.org The synthesis of the corresponding ethyl and propyl esters has been reported to be even more difficult, demanding reaction times of up to 22 hours. semanticscholar.org These difficulties suggest that the reaction between 2,4-dihydroxybenzoic acid and butanol likely proceeds slowly and may result in modest yields without careful optimization.

Commonly used catalysts for this reaction include concentrated strong mineral acids. 4college.co.uk

Optimization of Reaction Conditions and Yields

Given the challenges of low yields and long reaction times, optimization of the reaction conditions is critical for an efficient synthesis of Butyl 2,4-dihydroxybenzoate. semanticscholar.org The Fischer esterification is a reversible reaction, so strategies to improve yield often focus on shifting the equilibrium toward the products. masterorganicchemistry.com

Key parameters for optimization include:

Reactant Stoichiometry : Using an excess of one reactant, typically the less expensive one (in this case, butanol), can drive the reaction forward.

Water Removal : The continuous removal of water, a byproduct of the reaction, is a highly effective method to shift the equilibrium to favor ester formation. This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus.

Catalyst Choice and Concentration : The type and amount of acid catalyst can significantly influence the reaction rate.

Temperature and Reaction Time : Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal balance between temperature and reaction time must be determined experimentally.

Factorial design experiments on other esterification systems have shown that optimizing factors such as acid excess, temperature, and time can dramatically increase conversion rates. rsc.org For instance, optimizing the synthesis of dihydrobenzofuran neolignans involved finding the best balance between the conversion of starting materials and the selectivity towards the desired product, a principle that applies directly to optimizing this compound synthesis. scielo.br

| Parameter | Condition | Rationale for Optimization | Potential Outcome |

|---|---|---|---|

| Temperature | Varied (e.g., 80-120°C) | Increase reaction rate vs. prevent side reactions/degradation. | Higher yield up to an optimal point. |

| Butanol:Acid Ratio | Using excess butanol | Shift equilibrium towards product formation (Le Chatelier's Principle). | Increased conversion of 2,4-dihydroxybenzoic acid. |

| Catalyst | H₂SO₄, TsOH, Solid Acid Catalysts | Increase reaction rate; solid catalysts can simplify purification. | Reduced reaction time. |

| Water Removal | Dean-Stark trap | Shift equilibrium towards product formation. | Significantly higher final yield. |

Alternative Synthetic Routes to Alkyl Dihydroxybenzoates

Beyond direct esterification, other synthetic strategies can be employed to produce the alkyl dihydroxybenzoate scaffold. These routes may offer advantages in terms of yield, selectivity, or access to different isomers.

Cycloaddition Reactions for Dihydroxybenzoate Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis for the formation of six-membered rings. pageplace.de These reactions could theoretically be used to construct the core aromatic ring of dihydroxybenzoates. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative, which can then be aromatized. pageplace.de

For the synthesis of a dihydroxybenzoate system, a potential route could involve a substituted diene and a dienophile that, after reaction and subsequent chemical transformations (like oxidation), would yield the desired aromatic ring with the correct oxygenation pattern. For example, o-benzoquinones are known to participate in diverse cycloaddition reactions, acting as carbodienes or heterodienes, which can lead to the formation of highly oxygenated ring systems that could serve as precursors to dihydroxybenzoic acids. ias.ac.in While not a standard method for simple alkyl dihydroxybenzoates, this approach highlights the versatility of modern synthetic chemistry for building complex molecular frameworks. rsc.org

Regioselective Functionalization Approaches for Hydroxybenzoate Esters

A significant challenge in the synthesis of substituted phenols is achieving regioselectivity—the ability to react at a specific position on the aromatic ring. For 2,4-dihydroxybenzoate, it is crucial to control the placement of the two hydroxyl groups and the carboxyl group.

One effective strategy involves the regioselective functionalization of a pre-existing dihydroxyaromatic compound. Research has shown that cesium bicarbonate (CsHCO₃) can mediate the highly regioselective alkylation of the hydroxyl group at the 4-position of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. nih.gov This method proceeds with high yields (up to 95%) and excellent selectivity, minimizing the formation of bis-alkylated side products that are common with stronger bases like potassium carbonate (K₂CO₃). nih.gov Similar principles could be applied to protect the 4-hydroxyl group of 2,4-dihydroxybenzoic acid prior to esterification of the carboxylic acid, or to selectively functionalize a pre-formed ester.

| Substrate | Reagent/Base | Position of Functionalization | Outcome |

|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | Alkyl Bromide, CsHCO₃ | 4-OH | Selective mono-alkylation at the 4-position. nih.gov |

| 2,4-dihydroxybenzaldehyde | Alkyl Bromide, K₂CO₃ | 2-OH and 4-OH | Mixture of mono- and bis-alkylated products. nih.gov |

Furthermore, enzymatic methods offer excellent regioselectivity. For example, the enzymatic carboxylation of phenol derivatives using specific decarboxylase enzymes in a carbonate buffer has been shown to selectively form o-hydroxybenzoic acid derivatives. nih.gov Such biocatalytic approaches could provide a highly specific route to the 2,4-dihydroxybenzoic acid precursor itself.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Key green chemistry approaches include:

Use of Safer Solvents : Traditional organic synthesis often uses volatile and toxic solvents. nih.gov Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids, or performing reactions in solvent-free conditions. nih.govjddhs.com

Catalysis : The use of catalysts is a core principle of green chemistry, as they are used in small amounts and can be recycled. nih.gov In the context of esterification, replacing corrosive and difficult-to-remove liquid acid catalysts like sulfuric acid with solid acid catalysts (e.g., ion-exchange resins, zeolites) is a significant improvement. researchgate.net Solid catalysts are easily separated from the reaction mixture and can often be regenerated and reused. nih.gov

Energy Efficiency : Exploring alternative energy sources such as microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. jddhs.com High-pressure (barochemistry) techniques can also activate chemical reactions and represent a non-traditional, energy-efficient method. rsc.org

Renewable Feedstocks : While not directly addressed in the synthesis from 2,4-dihydroxybenzoic acid, a broader green approach would consider sourcing the initial building blocks from renewable biomass rather than fossil fuels. nih.govjddhs.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The Fischer esterification itself has a good atom economy, with water being the only byproduct.

By integrating these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer for both researchers and the environment.

Solvent-Free Methods for Dihydroxybenzoic Acid Synthesis

Traditional methods for the synthesis of hydroxybenzoic acids, such as the Kolbe-Schmitt reaction, often require harsh conditions, including high pressure and prolonged reaction times. researchgate.net To address these drawbacks, research has focused on developing more sustainable, solvent-free, or solvent-minimized synthetic routes.

One prominent approach involves the direct carboxylation of resorcinol using carbon dioxide. The Kolbe-Schmitt reaction, which carboxylates phenolates to form carboxylic acids, is a key method for producing 2,4-dihydroxybenzoic acid from resorcinol. youtube.com Innovations in this reaction aim to reduce the environmental impact by eliminating or replacing conventional organic solvents.

A notable solvent-free method involves reacting resorcinol with an alkali metal bicarbonate or carbonate in a solids mixer under a carbon dioxide atmosphere. google.com This process has been shown to be effective at temperatures ranging from 80 to 140°C. google.com For instance, heating a mixture of potassium bicarbonate, sodium bicarbonate, and resorcinol at 110°C in a stream of carbon dioxide has been demonstrated as a viable solvent-free approach. google.com

Another innovative and green approach is the use of supercritical carbon dioxide (scCO₂) as both a reactant and a solvent. researchgate.net This method offers a metal-free and solvent-free condition, simplifying the purification process. researchgate.net The reaction of resorcinol sodium salt in a high-pressure kettle with supercritical CO₂ has been shown to produce 2,4-dihydroxybenzoic acid with high yields. google.com

Microwave-assisted synthesis has also emerged as a promising technique. In one method, resorcinol is dissolved in an ionic liquid/methanol/water mixture and heated using a laboratory microwave. guidechem.com This approach significantly reduces reaction times compared to conventional heating. guidechem.com

Ultrasonication is another technique being explored to facilitate the Kolbe-Schmitt reaction under milder conditions. researchgate.net The application of ultrasound can enhance the reaction rate and efficiency, providing a more energy-efficient pathway for the synthesis of 2,4-dihydroxybenzoic acid. researchgate.net

The following table summarizes various solvent-free or minimized methods for the synthesis of 2,4-dihydroxybenzoic acid.

| Method | Reactants | Conditions | Yield | Reference |

| Solid-State Reaction | Resorcinol, Potassium Bicarbonate, Sodium Bicarbonate | 110°C, CO₂ stream | - | google.com |

| Supercritical CO₂ | Resorcinol Sodium Salt, CO₂ | Supercritical conditions | 91% | google.com |

| Microwave-Assisted | Resorcinol, [EMIM][HCO₃]/Methanol/Water | Microwave heating | - | guidechem.com |

| Ultrasonication | Resorcinol, Aqueous Potassium Hydroxide, CO₂ | Mild conditions | - | researchgate.net |

Sustainable Catalyst Development

Heterogeneous catalysts offer significant advantages as they are non-corrosive, environmentally friendly, and can be easily separated from the reaction mixture, allowing for catalyst recycling and a cleaner product. mdpi.com Research in this area has explored various solid acid catalysts.

Ion exchange resins, such as Amberlyst-15, have been studied for esterification reactions. mdpi.comresearchgate.net These catalysts are effective but can have limitations, such as thermal degradation at temperatures above 120°C. mdpi.com

Solid superacids, for instance, SO₄²⁻/Fe₂O₃, have been shown to be efficient catalysts for the condensation of aryloxyacetic acids with alcohols, achieving high yields. researchgate.net Hydrated tantalum oxide in its amorphous form is another example of a strong solid acid catalyst that exhibits high activity in gas-phase esterification. researchgate.net

The following table provides an overview of different types of sustainable catalysts that can be employed for the esterification of carboxylic acids, which is applicable to the synthesis of this compound.

| Catalyst Type | Examples | Key Advantages | Reference |

| Ion Exchange Resins | Amberlyst-15 | High activity at lower temperatures | mdpi.comresearchgate.net |

| Solid Superacids | SO₄²⁻/Fe₂O₃ | High efficiency and yields | researchgate.net |

| Hydrated Metal Oxides | Hydrated Tantalum Oxide | Strong acidity and high catalytic activity | researchgate.net |

The ongoing development of novel and robust heterogeneous catalysts is a key focus in green chemistry, aiming to improve the sustainability of ester production, including that of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Butyl 2,4 Dihydroxybenzoate

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in separating Butyl 2,4-dihydroxybenzoate (B8728270) from complex mixtures and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

HPLC is a powerful tool for the analysis of phenolic acid esters like Butyl 2,4-dihydroxybenzoate. The separation is typically achieved on reverse-phase columns, such as C18, where the separation is based on the compound's hydrophobicity. unipi.it More recently, amide-embedded phase columns have been shown to offer increased retention and selectivity for polar compounds, making them suitable for analyzing phenolic acids and their derivatives. unipi.it

Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can also effectively separate isomers of dihydroxybenzoic acid, exploiting subtle differences in their hydrophobic and ionic characteristics. helixchrom.comsielc.com The mobile phase often consists of a mixture of water (sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. unipi.ithelixchrom.comsielc.com Detection is commonly performed using a Diode Array Detector (DAD) or UV detector at a wavelength of around 255 nm. helixchrom.com

For instance, in a study analyzing various phenolic acids, 2,4-dihydroxybenzoic acid was well-separated using an Ascentis RP-Amide column with a gradient elution of water and acetonitrile, both containing formic acid. unipi.it Another method for separating dihydroxybenzoic acid isomers, including the 2,4-isomer, employed an Amaze TR mixed-mode column with a mobile phase of 20% acetonitrile and 15 mM ammonium formate at a pH of 3. helixchrom.com

Table 1: HPLC Parameters for Dihydroxybenzoic Acid Analysis

| Parameter | Method 1 unipi.it | Method 2 helixchrom.com |

|---|---|---|

| Column | Ascentis RP-Amide | Amaze TR (mixed-mode) |

| Mobile Phase | Water with 1.4% Formic Acid (A) and Acetonitrile with 1.4% Formic Acid (B) | 20% Acetonitrile with 15 mM Ammonium Formate (pH 3) |

| Detection | DAD, ESI-Q-ToF MS | UV at 255 nm |

Gas Chromatography (GC) is another essential technique for the analysis of this compound, often requiring derivatization to increase the compound's volatility. A common derivatization method is silylation, which converts the polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. For example, the 3TMS derivative of 2,4-dihydroxybenzoic acid has been identified using GC. tjnpr.org

GC analysis is frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.govsemanticscholar.org The choice of capillary column is critical for achieving good separation. For instance, a DB-5 column (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used for the analysis of various organic compounds. tdi-bi.com

Quantitative analysis by GC often involves the use of an internal standard to ensure accuracy and precision. tdi-bi.com For example, in the determination of butyltin compounds, a surrogate spiking solution and an internal standard solution are added to samples before extraction and analysis to correct for variations in the analytical process. tdi-bi.com The recovery rates for such methods are typically high, often ranging from 88.7% to 103.0%. nih.gov

Table 2: GC Conditions for Analysis of Related Compounds

| Parameter | Method for 2,4-D Butylate nih.gov | Method for Butyltins tdi-bi.com |

|---|---|---|

| Detector | Hydrogen Flame Ionization Detector (FID) | Flame Photometric Detector (FPD) |

| Column | Not specified | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Sample Preparation | Liquid-liquid extraction with trichloromethane | Derivatization and use of surrogate and internal standards |

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is often coupled with chromatographic techniques like GC-MS or LC-MS. libretexts.org

In mass spectrometry, particularly with techniques like Electron Impact (EI) ionization, molecules are fragmented in a reproducible manner, creating a unique "fingerprint" for the compound. msu.edu The fragmentation pattern of this compound would be influenced by its functional groups. The ester group is a likely site for initial fragmentation.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, this would correspond to the loss of the butoxy group (-OC₄H₉). Another characteristic fragmentation would be the cleavage of the C-C bond adjacent to the carbonyl group. The presence of hydroxyl groups on the aromatic ring also influences the fragmentation, often leading to the loss of water (H₂O). miamioh.edu The aromatic ring itself is relatively stable and may appear as a prominent fragment. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. researchgate.net This is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. The calculated exact mass for this compound (C₁₁H₁₄O₄) is 210.08920892 Da. nih.gov HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the molecular formula. acs.org Techniques like Electrospray Ionization (ESI) are often used in conjunction with HRMS for the analysis of polar molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include those for the butyl chain protons (triplet for the methyl group, and multiplets for the methylene (B1212753) groups) and the aromatic protons. pressbooks.pub The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and ester groups. pressbooks.pub

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. hmdb.ca The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with those attached to oxygen atoms appearing at lower field), and the carbons of the butyl chain. researchgate.net

While specific NMR data for this compound was not found in the search results, data for the parent compound, 2,4-dihydroxybenzoic acid, and related structures provide a basis for predicting the expected spectra. hmdb.caresearchgate.nethmdb.ca

Table 3: Predicted NMR Data for this compound (based on related compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~0.9 | -CH₃ (butyl) |

| ~1.4-1.7 | -CH₂-CH₂- (butyl) | |

| ~4.2 | -O-CH₂- (butyl) | |

| ~6.3-7.7 | Aromatic protons | |

| ¹³C NMR | ~14 | -CH₃ (butyl) |

| ~19, 31 | -CH₂-CH₂- (butyl) | |

| ~65 | -O-CH₂- (butyl) | |

| ~103-164 | Aromatic & Carbonyl carbons |

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the protons of the butyl ester group.

The aromatic region of the spectrum is characterized by three protons on the substituted benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The protons at C3 and C5 will also exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The butyl group protons will appear in the aliphatic region of the spectrum. The methylene group attached directly to the ester oxygen (O-CH₂) will be the most downfield of the butyl protons due to the deshielding effect of the oxygen atom. The subsequent methylene groups will show progressively upfield shifts, with the terminal methyl group appearing as the most shielded signal. The integration of these signals will correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | 7.6 - 7.8 | d | 1H |

| H-5 | 6.4 - 6.6 | dd | 1H |

| H-3 | 6.3 - 6.5 | d | 1H |

| O-CH₂ (butyl) | 4.2 - 4.4 | t | 2H |

| -CH₂- (butyl) | 1.6 - 1.8 | m | 2H |

| -CH₂- (butyl) | 1.4 - 1.6 | m | 2H |

| -CH₃ (butyl) | 0.9 - 1.0 | t | 3H |

| OH (phenolic) | 5.0 - 10.0 | br s | 2H |

Note: Predicted chemical shifts are based on the analysis of 2,4-dihydroxybenzoic acid and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the butyl chain.

The carbonyl carbon of the ester group is typically the most deshielded and will appear significantly downfield. The aromatic carbons attached to the hydroxyl groups (C2 and C4) will also show characteristic downfield shifts. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The carbons of the butyl chain will appear in the aliphatic region, with the carbon attached to the ester oxygen being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 170 |

| C-2 | 160 - 165 |

| C-4 | 160 - 165 |

| C-6 | 130 - 135 |

| C-1 | 110 - 115 |

| C-5 | 108 - 112 |

| C-3 | 102 - 106 |

| O-CH₂ (butyl) | 65 - 70 |

| -CH₂- (butyl) | 30 - 35 |

| -CH₂- (butyl) | 18 - 22 |

| -CH₃ (butyl) | 13 - 15 |

Note: Predicted chemical shifts are based on the analysis of 2,4-dihydroxybenzoic acid and related benzoate (B1203000) esters. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule, thereby confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons. For instance, correlations would be expected between H-5 and H-6, and between H-5 and H-3 on the aromatic ring. Within the butyl chain, correlations would be observed between the adjacent methylene groups and between the terminal methylene and methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon would show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of the two hydroxyl groups on the aromatic ring will give rise to a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching vibrations in hydrogen-bonded phenols. The ester functional group will be identified by a strong C=O stretching absorption, typically found in the range of 1730-1680 cm⁻¹. The C-O stretching vibrations of the ester and the phenolic groups will appear in the fingerprint region, between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will cause absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (phenolic) | -OH | 3500 - 3200 (broad) |

| C-H Stretch (aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (aliphatic) | -CH₃, -CH₂- | 2960 - 2850 |

| C=O Stretch (ester) | -C(=O)O- | 1730 - 1680 (strong) |

| C=C Stretch (aromatic) | Ar C=C | 1600 - 1450 |

| C-O Stretch | Ester, Phenol | 1300 - 1000 |

Note: These are general absorption ranges and the exact peak positions can be influenced by the molecular environment and sample preparation.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Preclinical Models

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a key area of scientific investigation. For Butyl 2,4-dihydroxybenzoate (B8728270), this activity is rooted in the structure of its parent molecule, 2,4-dihydroxybenzoic acid. The arrangement of the hydroxyl groups on the benzene (B151609) ring is a critical determinant of its ability to neutralize free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating the radical scavenging capacity of compounds. Phenolic esters, like other phenolic compounds, can neutralize these radicals by donating a hydrogen atom or an electron. However, studies on 2,4-dihydroxybenzoic acid, the precursor to the butyl ester, indicate that it possesses relatively low scavenging activity in these assays. Research has shown that 2,4-dihydroxybenzoic acid displays poor activity against the DPPH radical compared to other dihydroxybenzoic acid isomers nih.gov. Specifically, it has been characterized as having moderate antioxidant but low DPPH radical and hydrogen peroxide scavenging activity mdpi.com. This lower efficacy is attributed to the meta-positioning of its two hydroxyl groups, which provides less stability to the resulting phenoxy radical compared to ortho or para arrangements.

Interactive Table: Comparative DPPH Radical Scavenging Activity of Hydroxybenzoic Acid Isomers

| Compound | Number of Hydroxyl Groups | Relative DPPH Scavenging Activity |

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 3 | Very High |

| 2,5-Dihydroxybenzoic Acid | 2 | High |

| 3,4-Dihydroxybenzoic Acid | 2 | High |

| 2,4-Dihydroxybenzoic Acid | 2 | Low / Poor |

| 2,6-Dihydroxybenzoic Acid | 2 | Poor |

| 4-Hydroxybenzoic Acid | 1 | Poor |

Note: This table illustrates the general comparative activity based on published findings. Actual IC50 values can vary based on experimental conditions.

The FRAP and CUPRAC assays measure the reduction potential of an antioxidant. In the FRAP assay, the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) is monitored. Similarly, the CUPRAC assay involves the reduction of Cu²⁺ to Cu¹⁺. These tests provide insight into the electron-donating capability of a compound.

Consistent with the DPPH and ABTS results, 2,4-dihydroxybenzoic acid demonstrates significantly lower activity in these assays compared to its isomers. In the FRAP assay, 2,4-dihydroxybenzoic acid is much less efficient than isomers like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid researchgate.netresearchgate.net. The structural reason for this is that the second hydroxyl group in the meta-position does not effectively participate in the resonance stabilization of the radical formed after electron donation, thus lowering its reducing power researchgate.net. Likewise, it shows low reducing ability in the CUPRAC assay researchgate.net.

The antioxidant activity of phenolic esters is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant directly donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance. The HAT mechanism is considered a key pathway for the action of phenolic antioxidants jocpr.comresearchgate.net.

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates a single electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The radical cation can then deprotonate to form a stable antioxidant radical. Assays like DPPH, ABTS, FRAP, and CUPRAC are primarily based on the SET mechanism researchgate.netresearchgate.netnih.gov.

For Butyl 2,4-dihydroxybenzoate, both mechanisms are theoretically possible. However, the inherent low stability of the radical formed from the 2,4-dihydroxybenzoyl moiety suggests that its efficiency through either pathway is limited compared to other phenolic structures.

Certain phenolic compounds can act as antioxidants by chelating metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which can otherwise catalyze oxidative reactions like the Fenton reaction. The dihydroxybenzoate structure is known to possess metal-chelating capabilities mdpi.comnih.gov. Derivatives of 3,4-dihydroxybenzoic acid, for instance, have been shown to effectively bind both iron and copper ions nih.govnih.gov. This chelation typically occurs through the hydroxyl groups. Although specific studies on the metal chelating properties of this compound are limited, the presence of the dihydroxybenzoate moiety suggests a potential for this activity. Metal chelators form stable complexes with metal ions, preventing them from participating in redox cycling that generates harmful free radicals wur.nl.

The antioxidant potency of 2,4-dihydroxybenzoic acid is known to be significantly lower than that of its isomers, such as protocatechuic acid (3,4-dihydroxybenzoic acid) and gentisic acid (2,5-dihydroxybenzoic acid) researchgate.netresearchgate.net. When compared to standard synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Trolox, which are potent radical scavengers, the parent acid of this compound is considerably weaker jocpr.comresearchgate.net.

The process of esterification, which adds a butyl group to the carboxylic acid, can modify the antioxidant activity. For some phenolic acids, esterification to increase lipophilicity can enhance antioxidant effects in certain systems, such as lipid-based foods or cell membranes nih.gov. However, for other phenolic acids, esterification has been shown to decrease activity nih.gov. Studies on alkyl esters of p-hydroxybenzoic acid have explored these structure-activity relationships nih.gov. For gallic acid, esters with longer alkyl chains (like octyl) have shown improved ability to delay lipid oxidation compared to the parent acid researchgate.net. Without direct comparative data for this compound, its potency is presumed to be low, based on the weak activity of its parent acid.

Antimicrobial Activity and Mechanistic Insights

While its antioxidant activity may be limited, this compound and its parent acid show more significant antimicrobial properties. Research indicates that 2,4-dihydroxybenzoic acid possesses strong antimicrobial activity against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, and Candida albicans mdpi.com. It has also shown activity against Gram-negative bacteria such as Neisseria gonorrhoeae and the MRSA strain of Staphylococcus aureus mdpi.com.

Studies on derivatives of 2,4-dihydroxybenzoic acid have further explored this potential. For example, methyl 2,4-dihydroxy-6-n-pentylbenzoate demonstrated high antifungal activity against Cladosporium sphaerospermum nih.gov. The presence of a free hydroxyl group at the C-4 position appears to be important for a more pronounced antifungal effect nih.gov.

Interactive Table: Reported Antimicrobial Activity of 2,4-Dihydroxybenzoic Acid and Derivatives

| Compound | Target Microorganism | Activity Level / MIC |

| 2,4-Dihydroxybenzoic Acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | Strong (at 2 mg/mL) |

| 2,4-Dihydroxybenzoic Acid | S. aureus MRSA | Active (MIC = 0.5 mg/mL) |

| 2,4-Dihydroxybenzoic Acid | E. coli | Active (MIC = 1.0 mg/mL) |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum | High (Active at 2.5 µg) |

| Ethyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum | Moderate |

Note: MIC = Minimum Inhibitory Concentration. Data is compiled from multiple sources and experimental conditions may vary.

The mechanism of antimicrobial action for phenolic esters is often compared to that of parabens (esters of 4-hydroxybenzoic acid), which are widely used as preservatives. The proposed mechanisms include the disruption of membrane transport processes and the inhibition of DNA and RNA synthesis nih.gov. The antimicrobial efficacy of these esters often increases with the length of the alkyl chain (e.g., butyl > propyl > ethyl > methyl) researchgate.netnih.gov. This is attributed to greater lipid solubility, which allows the compound to better penetrate the bacterial cell membrane and disrupt its structure and function. Therefore, the butyl ester of 2,4-dihydroxybenzoic acid is expected to exhibit potent antimicrobial action through membrane disruption.

Spectrum of Activity Against Bacterial Strains (e.g., Xanthomonas citri subsp. citri, Bacillus cereus, Listeria monocytogenes, Escherichia coli)

This compound has demonstrated notable antibacterial properties against a range of bacterial strains. A study focusing on alkyl dihydroxybenzoates identified this compound as an active compound against Xanthomonas citri subsp. citri (Xcc), the causative agent of citrus canker. nih.govnih.gov This bacterium leads to significant economic losses in the citrus industry by causing lesions on leaves, stems, and fruit, which can result in defoliation and fruit drop. nih.gov

While the direct activity of this compound against Bacillus cereus, Listeria monocytogenes, and Escherichia coli is not extensively detailed in the provided context, the broader class of alkyl dihydroxybenzoates, has shown activity against these bacteria. nih.gov Generally, butyl esters of phenolic acids have been reported to be more potent than their corresponding acids against these microorganisms. nih.gov The increased antibacterial activity is often associated with the size of the alkyl chain, which influences the compound's lipophilicity. nih.gov

Antifungal Activity of Related Phenolic Esters

Phenolic compounds and their esters are recognized for their antifungal properties. nih.govacademicjournals.org While specific studies on the antifungal activity of this compound were not found, related phenolic esters have shown efficacy against various fungal species. researchgate.net For instance, ester derivatives of carvacrol (B1668589) and thymol, which are phenolic monoterpenes, exhibited greater effectiveness against plant pathogenic fungi than the parent compounds. researchgate.net The antifungal action of phenolic compounds is often attributed to the presence of hydroxyl groups. mdpi.com

Research has shown that phenolic compounds extracted from various plant sources, such as Vitis vinifera (grape), possess antifungal activity against human fungal pathogens. nih.gov Similarly, 2,4-di-tert-butyl phenol, a volatile phenolic compound, has demonstrated fungicidal activity against Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. scholar9.com The mechanism of action for some phenolic compounds involves the inhibition of spindle microtubule assembly, which disrupts chromosomal alignment and reduces mycelial growth and spore germination. scholar9.com

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For this compound (referred to as compound 4 in a key study), the MIC against Xanthomonas citri subsp. citri was determined to be 52 μM. nih.govnih.gov This indicates a significant level of antibacterial activity against this plant pathogen. The determination of MIC values is often carried out using methods like the Resazurin Microtiter Assay (REMA), which measures cellular respiratory activity. nih.gov

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Xanthomonas citri subsp. citri | 52 |

| Heptyl 2,5-dihydroxybenzoate | Xanthomonas citri subsp. citri | 80 |

| Heptyl 3,4-dihydroxybenzoate | Xanthomonas citri subsp. citri | 88 |

Mechanisms of Microbial Inhibition

Cell Membrane Permeability Alteration and Disruption

A primary mechanism by which this compound and related compounds exert their antimicrobial effects is through the alteration and disruption of the cell membrane. nih.gov Studies on alkyl dihydroxybenzoates have shown that these compounds can increase the permeability of the bacterial cell membrane. nih.gov This disruption of the membrane's integrity can lead to the leakage of intracellular components and ultimately, cell death. mdpi.comnih.gov

The amphiphilic nature of these molecules, with a hydrophilic phenolic ring and a hydrophobic alkyl chain, facilitates their interaction with the lipid bilayer of the cell membrane. nih.gov This interaction can lead to changes in membrane fluidity and the conformation of membrane proteins, further compromising membrane function. mdpi.com

Inhibition of Bacterial Cell Division (e.g., FtsZ GTPase Inhibition)

This compound has been shown to inhibit bacterial cell division by targeting the FtsZ protein. nih.gov FtsZ is a crucial protein in prokaryotic cell division, forming a ring structure at the site of division. nih.gov The proper functioning of FtsZ, including its polymerization and GTPase activity, is essential for cytokinesis.

Research has demonstrated that this compound and other related alkyl dihydroxybenzoates inhibit the GTPase activity of FtsZ. nih.gov This inhibition leads to changes in the protofilaments formed by FtsZ, causing their depolymerization and preventing the formation of the Z-ring, which is necessary for cell division. nih.gov

Enzyme Inhibition and Metabolic Modulation

Beyond targeting cell division, the antimicrobial action of phenolic compounds can also involve the inhibition of various enzymes and the modulation of metabolic pathways. nih.gov While specific enzymatic targets of this compound are not fully elucidated in the provided context, the general principle of enzyme inhibition by small molecules is a well-established antimicrobial mechanism. quizlet.com

Metabolites can act as inhibitors for the enzymes that produce them, a phenomenon known as feedback inhibition, which is crucial for metabolic regulation. nih.gov The structural similarity between an inhibitor and an enzyme's substrate can lead to competitive inhibition, where the inhibitor binds to the active site and blocks the substrate. nih.govquizlet.com The disruption of key metabolic pathways through enzyme inhibition can deprive the microbial cell of essential components, leading to a cessation of growth and eventual death.

Enzyme Inhibition Studies of this compound and Analogues

The inhibitory effects of this compound and related compounds on various enzymes have been a focal point of scientific investigation. These studies provide insights into the mechanisms by which these compounds exert their biological effects.

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a primary strategy for managing hyperpigmentation disorders nih.govsid.irresearchgate.net. Various derivatives of hydroxybenzoic acids have been studied for their anti-tyrosinase activity. The presence and position of hydroxyl groups on the aromatic ring are crucial for inhibitory efficacy nih.govmdpi.com.

For example, studies on cinnamic acid derivatives have shown that the presence of hydroxyl groups at the ortho and para positions of the phenyl ring plays a vital role in tyrosinase inhibitory activity nih.gov. Kinetic studies have revealed different modes of inhibition. One potent derivative, compound 5c in a study of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, was identified as a competitive inhibitor, while a related compound (5d) was a mixed-type inhibitor nih.gov. Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding, whereas mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Another study on cinnamic acid-based derivatives identified an uncompetitive inhibitor, which binds only to the enzyme-substrate complex researchgate.net. The isoflavone (B191592) 6,7,4′-trihydroxyisoflavone was also found to be a potent competitive inhibitor of the monophenolase activity of tyrosinase tandfonline.com.

Table 1: Tyrosinase Inhibition by Related Derivatives

| Compound/Derivative Class | Inhibition Type | Key Findings | Reference |

|---|---|---|---|

| Hydroxy Cinnamic Acid Derivative (5c) | Competitive | IC₅₀ = 0.0089 µM, significantly more potent than standard kojic acid. | nih.gov |

| Hydroxy Cinnamic Acid Derivative (5d) | Mixed-type | Exhibited good activity with an IC₅₀ = 8.26 µM. | nih.gov |

| Cinnamic Acid Derivative (5m) | Uncompetitive | Showed an IC₅₀ value of 77.62 µmol/L. | researchgate.net |

| 6,7,4′-Trihydroxyisoflavone | Competitive | Potent inhibitor of monophenolase activity with an IC₅₀ value of 9.2 µM. | tandfonline.com |

Cholinesterases, particularly acetylcholinesterase (AChE), are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. Derivatives of 3,4-dihydroxybenzoic acid (protocatechuic acid) have been synthesized and evaluated as selective inhibitors of AChE tandfonline.comnih.govresearchgate.net.

These compounds have demonstrated inhibitory activity in the low micromolar range. Kinetic studies have shown that some of these derivatives act as mixed-type inhibitors, suggesting they can interact with both the catalytic active site and the peripheral anionic site of the enzyme tandfonline.com. The addition of a hydroxyl group in protocatechuic acid, compared to 4-hydroxybenzoic acid, did not significantly alter the binding constant or IC50 value but did change the nature of the interaction with the enzyme, with hydrogen bonds playing a more significant role nih.gov.

Table 2: Acetylcholinesterase (AChE) Inhibition by 3,4-Dihydroxybenzoic Acid Derivatives

| Compound Class | Inhibition Constant (Kᵢ) | Inhibition Type | Selectivity | Reference |

|---|---|---|---|---|

| Carbamate derivatives of 3,4-dihydroxybenzoic acid | 1.5–18.9 μM | Mixed | Selective for AChE over Butyrylcholinesterase (BChE) | tandfonline.comnih.govresearchgate.net |

Xanthine (B1682287) oxidase (XOD) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid mdpi.comfrontiersin.org. Overactivity of this enzyme can lead to hyperuricemia and gout frontiersin.org. Consequently, XOD inhibitors are clinically important.

Research has shown that methyl 2,4-dihydroxybenzoate (also known as 2,4-dihydroxybenzoic acid methyl ester) exhibits an inhibitory effect on XOD mdpi.com. While detailed kinetic data for this specific compound is limited in the provided context, the broader class of phenolic compounds and flavonoids has been extensively studied. Many flavonoids have been identified as potent XOD inhibitors, with some showing mixed-type inhibition and IC50 values in the nanomolar to low micromolar range mdpi.comnih.gov. The mechanism often involves binding to the molybdenum center in the enzyme's active site frontiersin.org.

The Trypanosome Alternative Oxidase (TAO) is a crucial respiratory enzyme for bloodstream-form African trypanosomes, the parasites responsible for sleeping sickness. As this enzyme is absent in their mammalian hosts, it represents a highly attractive drug target tees.ac.ukuniprot.org.

Significant research has focused on developing TAO inhibitors based on a 2,4-dihydroxy-6-methylbenzoic acid scaffold nih.gov. Structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors with low nanomolar activity against both the enzyme and the parasite in vitro tees.ac.uknih.gov. Kinetic studies have revealed that a particularly potent inhibitor from this class, featuring a 2-pyridinyldiphenylphosphonium (PDPP) cation, functions as a noncompetitive inhibitor of TAO nih.gov. This indicates that the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site where the substrate binds nih.gov. This mode of inhibition is distinct from other known TAO inhibitors like ascofuranone, which is a competitive inhibitor nih.gov.

Other Preclinical Bioactivities (In Vitro Studies)

Beyond enzyme inhibition, derivatives of 2,4-dihydroxybenzoic acid have been investigated for other preclinical bioactivities. A study involving twenty-four newly synthesized hydrazide–hydrazones of 2,4-dihydroxybenzoic acid revealed notable antimicrobial and antiproliferative properties in vitro mdpi.com.

Several of these compounds displayed significant antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide showed a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against MRSA mdpi.com.

Furthermore, in vitro screening for antiproliferative activity against various human cancer cell lines (renal, liver, lung, and glioblastoma) demonstrated potent effects. The compound N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide was particularly effective, inhibiting the proliferation of the LN-229 glioblastoma cell line with a very low IC₅₀ value of 0.77 µM mdpi.com. These compounds also showed selectivity for cancer cell lines over normal cell lines mdpi.com.

Neuroprotective Effects against Oxidative Damage (from methyl 3,4-dihydroxybenzoate studies)

Research into methyl 3,4-dihydroxybenzoate (MDHB) has revealed significant neuroprotective capabilities against oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.govnih.gov In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that MDHB can mitigate cellular damage and apoptosis induced by oxidative agents like t-butyl hydroperoxide (TBHP). nih.govnih.gov

Pretreatment with MDHB was shown to significantly enhance cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov The compound effectively curbed apoptosis, with one study noting a reduction in the apoptosis rate from 38.43% in the TBHP-treated group to as low as 7.47% in cells pretreated with 8 µM of MDHB. nih.gov

The protective mechanism of MDHB is linked to its ability to counteract oxidative stress by reducing intracellular reactive oxygen species (ROS) and bolstering the cell's own antioxidant defense system, including enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). nih.govnih.gov Furthermore, MDHB influences key proteins involved in the apoptotic pathway. It was observed to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax and inhibiting the activation of caspase-3, a critical executioner enzyme in apoptosis. nih.govnih.gov Similar protective outcomes, including the preservation of mitochondrial membrane potential and regulation of Bcl-2 and Bax, were observed in studies using H2O2-induced apoptosis models in RGC-5 cells. researchgate.net

| Parameter | Model/Inducer | Key Findings | Reference |

|---|---|---|---|

| Cell Apoptosis | TBHP-induced SH-SY5Y cells | Apoptosis rate decreased from 38.43% (TBHP only) to 7.47% (8 µM MDHB + TBHP). | nih.gov |

| Intracellular ROS | TBHP-induced SH-SY5Y cells | MDHB pretreatment significantly reduced ROS levels. | nih.gov |

| Apoptotic Proteins | TBHP-induced SH-SY5Y cells | Increased expression of anti-apoptotic Bcl-2; Decreased expression of pro-apoptotic Bax and cleaved caspase-3. | nih.govnih.gov |

| Antioxidant Enzymes | TBHP-induced SH-SY5Y cells | Increased activities of GSH-Px and SOD. | nih.govnih.gov |

Renal Protection Mechanisms (from 2,4-dihydroxybenzoic acid studies in podocyte models)

Podocytes are specialized cells in the kidney that are essential for maintaining the glomerular filtration barrier, and their injury is a central mechanism in proteinuric kidney diseases. nih.gov Studies utilizing 2,4-dihydroxybenzoic acid have shown promise in protecting these critical cells. In a preclinical mouse model where the Coq6 gene was specifically knocked out in podocytes (Coq6podKO), leading to focal segmental glomerulosclerosis (FSGS) and significant proteinuria, treatment with 2,4-dihydroxybenzoic acid demonstrated notable renal-protective effects. nih.gov

The administration of 2,4-dihydroxybenzoic acid to these mice prevented the progression of renal dysfunction. nih.gov In vitro experiments using human podocyte cell lines with COQ6 knockdown revealed that the compound could reverse the impairment in podocyte migration rate, a crucial factor for maintaining the integrity of the filtration barrier. nih.gov Furthermore, the survival of the treated mice was significantly higher than that of their untreated counterparts, with survival rates comparable to control mice. nih.gov These findings suggest that 2,4-dihydroxybenzoic acid may offer a therapeutic strategy for certain nephrotic syndromes that arise from primary dysfunction in the Coenzyme Q10 (CoQ10) biosynthesis pathway, in which COQ6 is a key enzyme. nih.gov

| Parameter | Model | Key Findings | Reference |

|---|---|---|---|

| Renal Function | Podocyte-specific Coq6 knockout mice (Coq6podKO) | Prevented renal dysfunction and progression of FSGS. | nih.gov |

| Podocyte Migration | Human podocytes with COQ6 knockdown | Reversed the impairment in podocyte migration rate. | nih.gov |

| Survival | Coq6podKO mice | Significantly improved survival rates compared to untreated mice. | nih.gov |

Anti-inflammatory Potential (from general dihydroxybenzoic acid research)

Dihydroxybenzoic acids, as a class of phenolic compounds, are recognized for their antioxidant and anti-inflammatory properties. mdpi.comnih.gov Their anti-inflammatory action is attributed to their ability to modulate various signaling pathways and reduce the production of pro-inflammatory mediators. nih.gov Research has shown that certain dihydroxybenzoic acids can inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), from immune cells stimulated by inflammatory agents like lipopolysaccharide (LPS). soton.ac.uk

The mechanism behind this effect involves the suppression of key inflammatory pathways. For instance, some hydroxybenzoic acid derivatives exert their anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. mdpi.com This inhibition is partly due to the intrinsic antioxidant capacity of these compounds, which reduces the mitochondrial ROS that are key activators of the NLRP3 inflammasome. mdpi.com By scavenging free radicals and downregulating these inflammatory cascades, dihydroxybenzoic acids contribute to the mitigation of inflammatory responses in various pathological conditions. mdpi.comnih.gov

| Mechanism | Effect | Mediators/Pathways Involved | Reference |

|---|---|---|---|

| Cytokine Inhibition | Reduction of pro-inflammatory cytokine secretion. | TNF-α, IL-1β, IL-6. | soton.ac.uk |

| Inflammasome Suppression | Direct inhibition of NLRP3 inflammasome activation. | NLRP3, Caspase-1. | mdpi.com |

| Antioxidant Activity | Reduction of reactive oxygen species (ROS). | Mitochondrial ROS. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationships for Alkyl 2,4 Dihydroxybenzoates

Influence of Alkyl Chain Length on Biological Activity and Physicochemical Properties

The length of the alkyl ester chain is a primary determinant of both the biological efficacy and the physical characteristics of 2,4-dihydroxybenzoate (B8728270) derivatives. This is particularly evident in their antimicrobial properties.

Research on C-6 alkyl-substituted resorcylic acids, a class of compounds structurally related to alkyl 2,4-dihydroxybenzoates, has demonstrated a clear chain-length-dependent relationship with antibacterial activity. nih.gov A study investigating a series of these compounds against Staphylococcus aureus and Bacillus subtilis found that antibacterial potency increased with the elongation of the alkyl side chain. nih.gov For instance, derivatives with shorter chains showed little to no activity, whereas those with n-undecyl and n-tridecyl side-chains exhibited robust antibacterial effects, with Minimum Inhibitory Concentration (MIC) values as low as 2.5 μM. nih.gov This suggests that a certain degree of lipophilicity, conferred by the longer alkyl chain, is necessary for the compound to effectively interact with and disrupt bacterial cell membranes or other cellular targets. chemrxiv.org

However, this trend does not continue indefinitely. Studies have shown that excessively long alkyl chains can lead to a decrease or complete loss of activity, a phenomenon known as the "cut-off effect". nih.govchemrxiv.org This may be due to steric hindrance, where an overly long chain prevents the molecule from effectively binding to its target site. nih.gov

**Table 1: Influence of C-6 Alkyl Chain Length on Antibacterial Activity of Resorcylic Acid Derivatives against B. subtilis*** *Data synthesized from findings on structurally similar compounds. nih.gov

From a physicochemical standpoint, increasing the alkyl chain length directly increases the molecule's lipophilicity and hydrophobicity. researchgate.net This alters properties such as solubility, with longer chains decreasing water solubility while enhancing solubility in nonpolar environments like lipids. This modification is crucial for applications where the compound needs to partition into a lipid phase, such as in food preservation or topical formulations.

Impact of Hydroxylation Pattern on Reactivity and Bioactivity

The number and position of hydroxyl (-OH) groups on the benzoic acid ring are fundamental to the molecule's chemical reactivity and biological activity. The 2,4-dihydroxy pattern, also known as a β-resorcylic acid structure, confers specific properties compared to other hydroxylation arrangements.

The hydroxyl group at the 2-position (ortho to the carboxylic acid) has a significant positive effect on certain biological activities, such as the inhibition of the enzyme α-amylase. mdpi.com Studies comparing various hydroxybenzoic acids have shown that 2,4-dihydroxybenzoic acid has a markedly greater inhibitory effect on α-amylase than 4-hydroxybenzoic acid. mdpi.com This enhanced activity is attributed to the ability of the 2-hydroxyl group to form additional hydrogen bonds with the enzyme's active site, thereby increasing binding affinity. mdpi.com Furthermore, the presence of a hydroxyl group at the 2-position can lead to the formation of an intramolecular hydrogen bond with the adjacent carboxylic acid group, which increases the molecule's stability and hydrophobicity, potentially enhancing its ability to penetrate the hydrophobic binding pockets of enzymes. mdpi.com

In contrast, other hydroxylation patterns can result in different or weaker activities. For example, adding a hydroxyl group at the 5-position has been shown to weaken the α-amylase inhibitory ability of benzoic acid derivatives. mdpi.com The specific arrangement of hydroxyl groups is therefore a critical factor in determining the molecule's interaction with biological targets. The 2,4-dihydroxy arrangement provides a balance of hydrogen-bonding capabilities that is effective for certain enzyme inhibition activities.

Effect of Esterification on Lipophilicity and its Correlation with Bioactivity

Esterification of the carboxylic acid group of 2,4-dihydroxybenzoic acid with an alcohol (such as butanol to form butyl 2,4-dihydroxybenzoate) is a common and effective strategy for increasing its lipophilicity. researchgate.netmdpi.comnih.gov Lipophilicity, often quantified as the partition coefficient (log P), is a measure of a compound's preference for a lipid versus an aqueous environment. The introduction of an alkyl ester side chain significantly increases the log P value. mdpi.com

This increase in lipophilicity is directly correlated with the length of the alkyl chain; a longer chain results in a higher log P value. mdpi.com This enhanced lipophilicity can improve the compound's solubility in fats and oils and its ability to associate with and cross biological membranes. mdpi.com

The correlation between this increased lipophilicity and bioactivity depends on the specific application. For antioxidant activity, the effect can be complex. In aqueous-based assays (like DPPH or ABTS methods), the parent phenolic acids sometimes show higher activity than their ester derivatives. researchgate.netnih.gov However, in lipid-rich environments, such as oils, emulsions, or within cell membranes, the more lipophilic esters often exhibit superior antioxidant performance. mdpi.comresearchgate.net This is because the ester can better partition to the lipid-water interface, where lipid oxidation often begins. mdpi.com Therefore, for applications like preventing oil rancidity, the butyl ester would be more effective than the parent acid.

Table 2: Calculated Lipophilicity (log P) of Phenolic Acid Esters Illustrative data based on general findings for phenolic acids. mdpi.com

Role of Substituents on Enzyme Binding and Inhibition

Substituents on the benzene (B151609) ring of 2,4-dihydroxybenzoate derivatives play a crucial role in their ability to bind to and inhibit enzymes. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or small—can dramatically alter the molecule's interaction with an enzyme's active site. nih.govnih.gov

Bulky substituents can also influence activity through steric effects. nih.gov A large group may physically prevent the molecule from fitting correctly into a narrow active site. nih.gov In other cases, a bulky hydrophobic substituent might enhance binding by forming favorable hydrophobic interactions with nonpolar amino acid residues in the active site, effectively acting as a "hydrophobic cover" on the enzyme's catalytic center. nih.gov Therefore, the rational design of enzyme inhibitors based on the 2,4-dihydroxybenzoate scaffold requires careful consideration of the electronic and steric properties of any additional substituents. researchgate.net

Derivatives and Analogues of Butyl 2,4 Dihydroxybenzoate

Synthesis of Novel 2,4-Dihydroxybenzoate (B8728270) Esters and Related Compounds

The synthesis of novel compounds based on the 2,4-dihydroxybenzoate structure has been an active area of research, leading to the creation of diverse molecular architectures. A significant focus has been on the synthesis of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid. In one study, twenty-four such derivatives were synthesized through a condensation reaction of 2,4-dihydroxybenzoic acid hydrazide with various aromatic aldehydes. mdpi.com This reaction was typically carried out by dissolving the 2,4-dihydroxybenzoic acid hydrazide in ethanol, followed by the addition of the respective aromatic aldehyde and heating the mixture under reflux. mdpi.com The reaction times were experimentally determined to be between 15 and 40 minutes, with yields ranging from 23% to as high as 98%. mdpi.com

Another approach to generating novel analogues involves the modification of phenolic acids on one side of the 2,4-dihydroxybenzoic acid skeleton. This strategy has been employed to create a variety of derivatives for biological evaluation. The parent compound, 2,4-dihydroxybenzoic acid, is often synthesized via the carboxylation of resorcinol.

The table below summarizes the synthesis of a selection of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid, highlighting the variability in reaction yields and the physical properties of the resulting compounds. mdpi.com

| Compound Name | Yield (%) | Melting Point (°C) |

| 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 98 | 231 |

| 2,4-dihydroxy-N'-[(4-methoxyphenyl)methylidene]benzohydrazide | Not specified | 263 |

| N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98 | 210 |

| N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98 | 244 |

| 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | 23 | 197 |

Evaluation of Modified Structures for Enhanced Biological Activity

A primary motivation for synthesizing derivatives of 2,4-dihydroxybenzoate is the potential for enhanced biological activity compared to the parent compound. The inherent antioxidant properties of 2,4-dihydroxybenzoic acid are considered moderate, which has spurred investigations into structural modifications that could amplify its therapeutic effects. mdpi.com

The hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been a particular focus of these evaluations. A study of twenty-four such compounds revealed significant antimicrobial and antiproliferative activities. mdpi.com For instance, one derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited potent antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. mdpi.com

In terms of antiproliferative effects, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide was found to be a potent inhibitor of cancer cell proliferation, with a half-maximal inhibitory concentration (IC50) value of 0.77 µM against the LN-229 human glioblastoma cell line. mdpi.com This particular compound demonstrated high selectivity for cancer cells over normal cell lines. mdpi.com

The table below presents the biological activity of selected 2,4-dihydroxybenzoate derivatives, showcasing the impact of structural modifications on their antimicrobial and anticancer properties. mdpi.com

| Compound Name | Target Organism/Cell Line | Biological Activity |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 3.91 µg/mL |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (human glioblastoma) | IC50 = 0.77 µM |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (human renal cell carcinoma) | IC50 = 12.39 µM |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | HepG2 (human liver cancer) | IC50 = 7.81 µM |

Furthermore, research on 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives has demonstrated notable antifungal activity. Methyl 2,4-dihydroxy-6-n-pentylbenzoate was identified as a potent inhibitor of the fungus Cladosporium sphaerospermum.

Investigation of Hybrid Molecules Incorporating the 2,4-Dihydroxybenzoate Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity, has been applied to the 2,4-dihydroxybenzoate scaffold. This approach aims to leverage the favorable properties of the 2,4-dihydroxybenzoate moiety while introducing new functionalities through the attachment of other biologically active fragments.

The aforementioned hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid can be considered a form of hybrid molecule. In this case, the 2,4-dihydroxybenzoate scaffold is chemically linked to various substituted aromatic aldehydes. This combination results in molecules with a broader spectrum of biological activities than the parent compound, including significant antimicrobial and anticancer effects. mdpi.com The synthesis of these hybrids is achieved through a straightforward condensation reaction, allowing for the creation of a diverse library of compounds for biological screening. mdpi.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of Butyl 2,4-dihydroxybenzoate (B8728270) and its derivatives should prioritize the principles of green chemistry to minimize environmental impact and enhance economic feasibility. Current synthetic approaches often rely on traditional esterification methods that may involve harsh catalysts and generate significant waste.

Future research should focus on:

Heterogeneous Catalysis: The use of solid acid catalysts, such as montmorillonite K10 clay, has shown promise in the synthesis of other parabens. niscpr.res.in These catalysts are easily separable from the reaction mixture, reusable, and can lead to cleaner reaction profiles. Investigating the applicability of such clays and other solid supports (e.g., zeolites, resins) for the synthesis of Butyl 2,4-dihydroxybenzoate could lead to more sustainable processes.

Enzymatic Synthesis: Lipases have been successfully employed as catalysts for the synthesis of various esters, including butyl cinnamate, offering high selectivity and mild reaction conditions. medcraveonline.com Exploring enzymatic esterification of 2,4-dihydroxybenzoic acid with butanol could provide an environmentally friendly and highly specific synthetic route.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of related compounds like 5-n-alkylresorcinols and other parabens. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The application of microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Novel Synthetic Routes: The development of novel synthetic strategies, such as the two-step procedure involving a Houben-Hoesch reaction followed by a modified haloform reaction used for labeled parabens, could be adapted for this compound. nih.gov Such methods may offer advantages in terms of regioselectivity and the avoidance of protecting groups.

A comparative analysis of different synthetic approaches is presented in the table below:

| Methodology | Potential Advantages | Potential Challenges |

| Heterogeneous Catalysis | Reusability of catalyst, reduced waste, milder reaction conditions. | Catalyst deactivation, mass transfer limitations. |

| Enzymatic Synthesis | High specificity, mild conditions, environmentally benign. | Enzyme cost and stability, potential for inhibition. manchester.ac.uk |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Scale-up challenges, potential for localized overheating. |

| Novel Synthetic Routes | Improved selectivity, reduced number of steps, access to novel derivatives. | Reagent availability and cost, optimization of reaction conditions. |

Targeted Mechanistic Studies with Specific Enzyme Systems relevant to human health and agriculture

Understanding the interactions of this compound with specific enzymes is crucial for elucidating its biological effects and potential applications. Future research should move beyond broad-spectrum screening to detailed mechanistic studies with enzymes relevant to human diseases and agricultural processes.

Key enzyme targets for investigation include:

Tyrosinase: This enzyme is central to melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. researchgate.net Given that other phenolic compounds are known tyrosinase inhibitors, investigating the inhibitory potential and mechanism of this compound on tyrosinase could lead to applications in cosmetics for hyperpigmentation disorders and in the food industry as an anti-browning agent. researchgate.netnih.gov Mechanistic studies could explore whether the inhibition is reversible or irreversible and the type of inhibition (e.g., competitive, non-competitive). nih.gov

Antioxidant Enzymes: Butylparaben (B1668127), a structurally related compound, has been shown to induce imbalances in antioxidant enzyme activities, including glucose 6-phosphate dehydrogenase (G6PD), glutathione (B108866) reductase (GR), and glutathione peroxidase (GPx), leading to oxidative stress. nih.gov It is imperative to conduct similar targeted studies with this compound to determine its effect on the cellular antioxidant defense system.

Dioxygenases: Enzymes like 2,3-dihydroxybenzoate 3,4-dioxygenase are involved in the microbial degradation of aromatic compounds. Studying the interaction of this compound with such enzymes could provide insights into its environmental fate and biodegradability.

Exploration of Novel Biological Targets and Signaling Pathways

The current understanding of the biological targets of this compound is limited. Future research should aim to identify and validate novel molecular targets and the signaling pathways through which it exerts its effects.

Potential areas of exploration include:

Anti-inflammatory Pathways: The NF-κB signaling pathway is a key regulator of inflammation and is a target for many antioxidant compounds. mdpi.com Investigating the effect of this compound on the activation of NF-κB and downstream inflammatory mediators could reveal its potential as an anti-inflammatory agent.

Neuroprotective Pathways: Oxidative stress is a major contributor to neurodegenerative diseases. nih.gov Natural antioxidants have been shown to protect neuronal cells by modulating pathways such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes. mdpi.com Exploring the ability of this compound to activate Nrf2 and other neuroprotective pathways could uncover its potential in the context of neurodegeneration.

Anticancer Mechanisms: While some derivatives of 2,4-dihydroxybenzoic acid have shown antiproliferative activity, the specific targets and pathways are not fully understood. mdpi.com Future studies could employ techniques like target-based screening and chemoproteomics to identify the direct protein targets of this compound in cancer cells.

Integration of Multi-omics Approaches in Bioactivity Research

To obtain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. These technologies can provide a comprehensive view of the molecular changes induced by the compound at different biological levels.

Transcriptomics: Analyzing changes in gene expression in response to this compound exposure can reveal the cellular pathways and biological processes it modulates.

Proteomics: Identifying alterations in the proteome can provide insights into the functional consequences of the compound's activity and help in identifying direct protein targets.

Metabolomics: Studying the metabolic profile of cells or organisms treated with this compound can uncover its effects on metabolic pathways and identify potential biomarkers of exposure or effect.

A multi-omics approach was successfully used to investigate the reproductive toxicity of di-isobutyl phthalate, a structurally different compound, revealing alterations in the gut microbiome, metabolome, and transcriptome. nih.gov A similar integrated strategy for this compound could provide a systems-level understanding of its bioactivity and potential toxicity.

Computational Design and Predictive Modeling for Structure Optimization and Activity Profiling

Computational methods are invaluable tools for accelerating the drug discovery and development process. uni-bonn.deresearchgate.netsemanticscholar.org In the context of this compound, these approaches can be used to predict its biological activities, optimize its structure for enhanced potency and reduced toxicity, and guide future experimental studies.

Key computational approaches to be explored include:

Molecular Docking: This technique can be used to predict the binding affinity and interaction patterns of this compound with various protein targets, such as enzymes and receptors. nih.govbiointerfaceresearch.com For instance, docking studies could be performed against tyrosinase or key proteins in inflammatory and neuroprotective pathways to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs and guide the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening: Based on the known active conformations of this compound or related ligands, pharmacophore models can be generated to identify the essential structural features for a specific biological activity. These models can then be used to screen large compound libraries to identify novel hits with similar activity profiles.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This can help in the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thus reducing the attrition rate in later stages of development.